N-(2,5-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-18-8-9-19(2)21(16-18)23-22(26)17-24-11-13-25(14-12-24)29(27,28)15-10-20-6-4-3-5-7-20/h3-10,15-16H,11-14,17H2,1-2H3,(H,23,26)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTGXZXKRJOXFW-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Chemical Formula : C26H26N4OS
- Molecular Weight : 474.651 g/mol
- CAS Number : 539808-53-2
This structure includes a sulfonamide moiety and a piperazine ring, which are often associated with various pharmacological activities.
The biological activity of this compound appears to be linked to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular proliferation and signal transduction pathways. The sulfonamide group is particularly noted for its role in enzyme inhibition, which can lead to antitumor effects.
Biological Activity Overview
Recent research has highlighted several key areas where this compound exhibits significant biological activity:
Antitumor Activity
Studies have shown that derivatives similar to this compound possess notable antitumor properties. For instance:
- In vitro Studies : Compounds were tested on various cancer cell lines (e.g., A549, HCC827) using MTS cytotoxicity assays. Results indicated IC50 values suggesting effective inhibition of cell proliferation.
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D Assay |
| HCC827 | 20.46 ± 8.63 | 3D Assay |
These findings indicate a higher efficacy in two-dimensional cultures compared to three-dimensional models, which is common in many antitumor compounds.
Antimicrobial Activity
In addition to its antitumor effects, the compound also demonstrated antimicrobial properties against various bacterial strains, which were evaluated using standard disc diffusion methods. The results showed significant inhibition zones, indicating effectiveness against pathogens such as E. coli and S. aureus.
Case Studies
-
Case Study on Antitumor Efficacy :
A study conducted on the efficacy of similar compounds revealed that those with structural analogies to this compound exhibited strong antitumor activity against lung cancer cell lines. The study utilized both 2D and 3D cell culture systems to evaluate the compounds' effects on cell viability and proliferation rates."Compounds showed promising results with lower toxicity profiles while effectively inhibiting tumor growth."
-
Case Study on Antimicrobial Properties :
Another investigation focused on the antimicrobial activity of the compound against common bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also showed potential for further development into antimicrobial agents.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(2,5-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
- Molecular Formula : C₂₁H₂₅N₃O₂
- CAS Number : 453517-15-2
- Key Features :
- Aryl group: 2,5-dimethylphenyl attached to the acetamide nitrogen.
- Piperazine core: Sulfonylated with a styrenyl (E-phenylethenyl) group.
Comparison with Structural Analogs
Substituent Variations on the Acetamide Nitrogen
Impact of Substituents :
- Electron-Donating Groups (e.g., methyl, methoxy) : Enhance metabolic stability but may reduce solubility.
- Electron-Withdrawing Groups (e.g., chlorine, sulfonyl) : Improve binding affinity to hydrophobic pockets but increase molecular weight.
Modifications to the Piperazine Core
Core Modifications :
Pharmacological and Physical Property Trends
Observations :
- Higher molecular weight analogs (e.g., 493.64 g/mol in ) may face challenges in bioavailability.
- Chlorine substituents (e.g., ) correlate with pesticidal activity but increase toxicity risks .
Research Findings and Implications
- Sulfonylpiperazine Advantage: The styrenyl sulfonyl group in the target compound likely improves target specificity compared to non-sulfonylated analogs (e.g., ), as seen in related sulfonamide drugs .
- Aryl Group Optimization : The 2,5-dimethylphenyl group balances lipophilicity and steric hindrance, whereas bulkier substituents (e.g., phenylsulfanyl in ) may hinder membrane permeability.
- Synthetic Challenges : Low yields (e.g., 32% in compound 53 ) highlight the difficulty of coupling sterically hindered amines with sulfonylated intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
